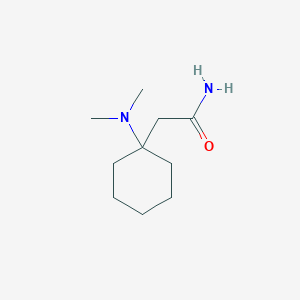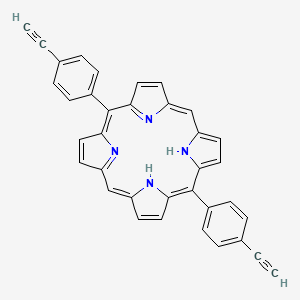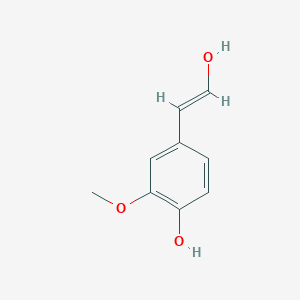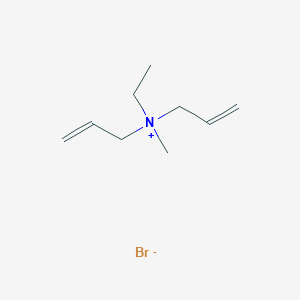
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of an allyl group, an ethyl group, and a methyl group attached to the nitrogen atom, along with a prop-2-en-1-aminium moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide typically involves the quaternization of N-allyl-N-ethyl-N-methylamine with a suitable alkylating agent, such as bromopropene. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of sodium chloride, sodium iodide, or sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium chloride, iodide, or hydroxide.
Aplicaciones Científicas De Investigación
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mecanismo De Acción
The mechanism of action of N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide involves its interaction with cell membranes. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane disruption and ion transport.
Comparación Con Compuestos Similares
Similar Compounds
- N-Allyl-N-methylprop-2-en-1-aminium acetate
- N-Allyl-N,N-dimethylprop-2-en-1-aminium chloride
- N-Allyl-N-methyl-2-propen-1-amine
Uniqueness
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide is unique due to its specific combination of allyl, ethyl, and methyl groups, which confer distinct physicochemical properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane interaction.
Propiedades
Fórmula molecular |
C9H18BrN |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
ethyl-methyl-bis(prop-2-enyl)azanium;bromide |
InChI |
InChI=1S/C9H18N.BrH/c1-5-8-10(4,7-3)9-6-2;/h5-6H,1-2,7-9H2,3-4H3;1H/q+1;/p-1 |
Clave InChI |
UPBRGPKUJFDRSK-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC=C)CC=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


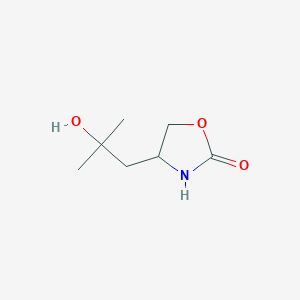
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
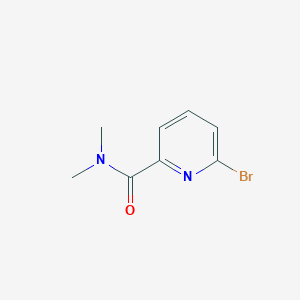
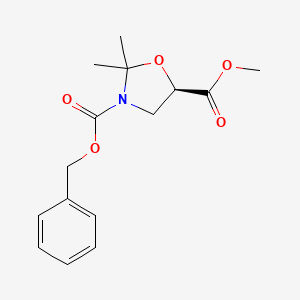

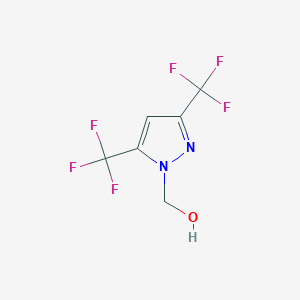
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
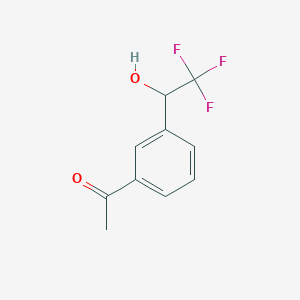
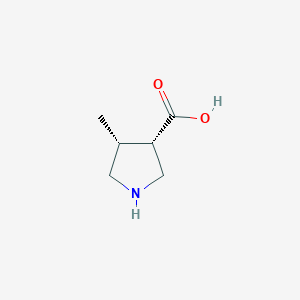
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
